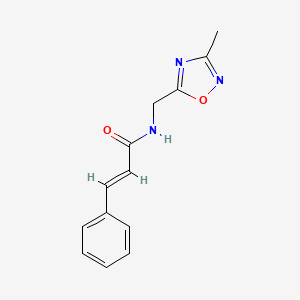

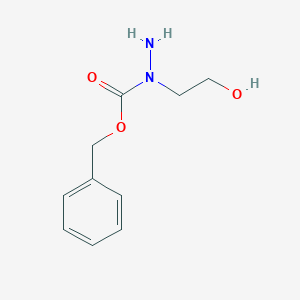

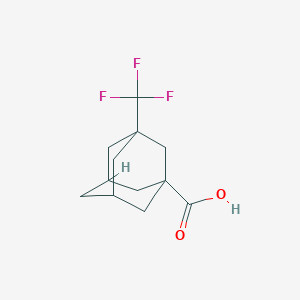

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three atoms of carbon and two heteroatoms of nitrogen at the 1 and 3 positions . The term ‘oxadiazole’ refers to several isomers, 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on the specific compound. For example, some oxadiazoles are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Cinnamamide Derivatives in Nervous System Disorders

Cinnamamide scaffolds, including those similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, have been extensively explored for their therapeutic potential in central and peripheral nervous system disorders. These compounds can interact through multiple bonding types with crucial molecular targets, offering diverse pharmacological activities. Research has shown that cinnamamide derivatives exhibit a range of activities such as anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative effects. Molecular targets for these effects include GABAA receptors, NMDA receptors, and various other neural pathways, highlighting the broad potential of cinnamamide derivatives in treating nervous system disorders (Gunia-Krzyżak et al., 2015).

Antibacterial and Antifungal Applications

The 1,3,4-oxadiazole core, a part of this compound, is also investigated for its antibacterial and antifungal properties. In agriculture, derivatives with this core have been synthesized and shown strong antibacterial activity against pathogens like Xanthomonas oryzae and X. axonopodis, offering a new avenue for plant disease management. These compounds' safety for plants and their potential for controlling diseases like rice bacterial blight make them significant for agricultural applications (Tuo et al., 2021).

Photo-Responsive Polymers

The synthesis of compounds related to this compound, such as N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), showcases the potential of cinnamamide derivatives in developing photo-responsive polymers. BHECA can undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, opening up possibilities for novel applications in material science, especially in creating materials that respond to light stimuli (Jin et al., 2011).

Insecticidal and Nematicidal Activities

Cinnamamide derivatives, including structures incorporating the 1,2,4-oxadiazole ring, have been found to have significant insecticidal and nematicidal properties. These compounds have been evaluated against pests like Plutella xylostella, showing high mortality rates and providing a basis for developing new pesticides. The research into these derivatives' structure-activity relationships offers insights into designing more effective agrochemicals (Liu et al., 2017).

Serotonin Antagonists

Exploring cinnamamide derivatives as serotonin antagonists has revealed potential therapeutic applications in managing conditions influenced by serotonin levels. These compounds, by acting as antimetabolites of serotonin, have shown promise in pharmacological research, particularly in understanding and treating disorders associated with serotonin dysregulation (Dombro & Woolley, 1964).

Fungicidal and Anti-Brucella Activities

Further applications include fungicidal and anti-Brucella activities, where specific cinnamamide derivatives have shown effectiveness against fungal pathogens and Brucella bacteria, underscoring the potential of these compounds in developing new antimicrobial agents for both agricultural and medical use (Chen et al., 2019; Kazemizadeh et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes or receptors involved in these pathways.

Mode of Action

1,2,4-oxadiazole derivatives have been found to induce apoptosis in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.

Biochemical Pathways

These could include pathways related to bacterial growth, viral replication, and cellular apoptosis .

Result of Action

Based on the reported activities of similar 1,2,4-oxadiazole derivatives, the compound may have the potential to inhibit the growth of bacteria, viruses, and other pathogens, and induce apoptosis in certain cell lines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLPIRDSFNIRMH-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)

![4-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2397884.png)

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)